
(5-Formyl-2,3-dimethoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Formyl-2,3-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with formyl and methoxy groups. Its unique structure makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2,3-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (5-Formyl-2,3-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, potassium carbonate, and toluene or ethanol as the solvent.
Major Products:
Oxidation: (5-Carboxy-2,3-dimethoxyphenyl)boronic acid.
Reduction: (5-Hydroxymethyl-2,3-dimethoxyphenyl)boronic acid.
Substitution: Various biaryl compounds depending on the aryl or vinyl halide used.
Scientific Research Applications
(5-Formyl-2,3-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (5-Formyl-2,3-dimethoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Comparison: (5-Formyl-2,3-dimethoxyphenyl)boronic acid is unique due to the presence of both formyl and methoxy groups on the phenyl ring. This combination of functional groups provides distinct reactivity patterns compared to other boronic acids. For example, (3-Formylphenyl)boronic acid lacks the methoxy groups, which can influence its reactivity and the types of reactions it can undergo. Similarly, (2-Formylphenyl)boronic acid and (2-Methoxyphenyl)boronic acid have different substitution patterns, leading to variations in their chemical behavior.
Properties
Molecular Formula |
C9H11BO5 |
|---|---|
Molecular Weight |
209.99 g/mol |
IUPAC Name |
(5-formyl-2,3-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5,12-13H,1-2H3 |
InChI Key |
SWVLGNQTPJEFJE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)OC)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


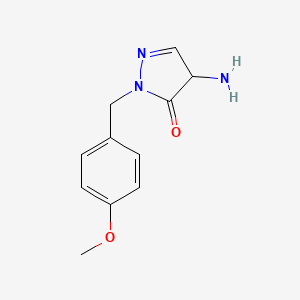
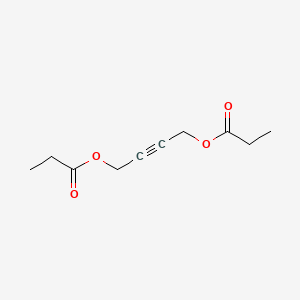

![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
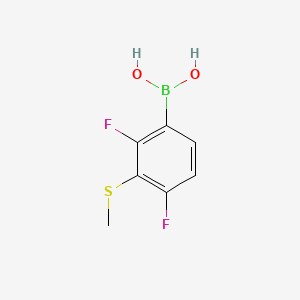
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
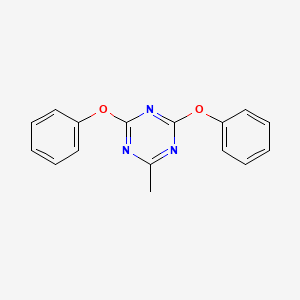
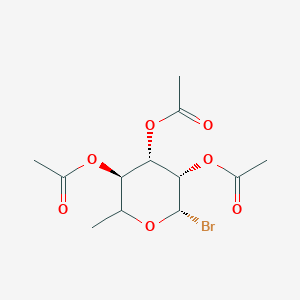
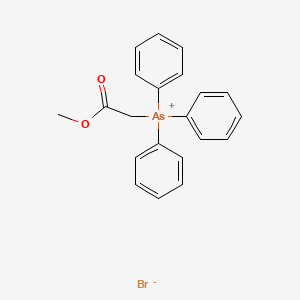
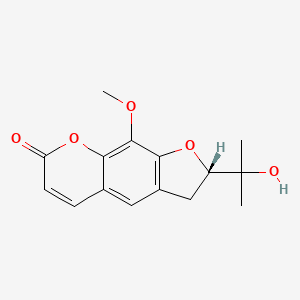
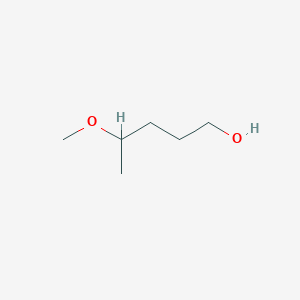
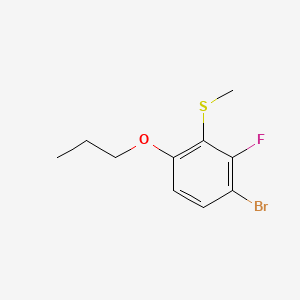
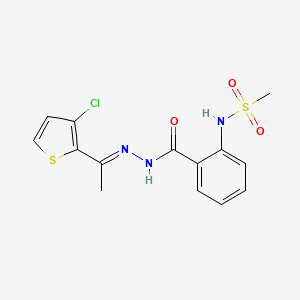
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
